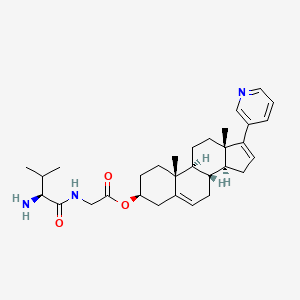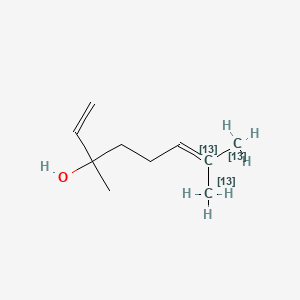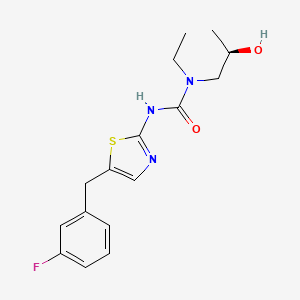
(R)-MrgprX2 antagonist-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-MrgprX2 antagonist-3 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit the MrgprX2 receptor, which is implicated in various physiological and pathological processes, including pain, inflammation, and allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-MrgprX2 antagonist-3 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. The synthetic route often starts with the preparation of a chiral precursor, which is then subjected to various chemical transformations such as alkylation, acylation, and cyclization to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-MrgprX2 antagonist-3 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of ®-MrgprX2 antagonist-3 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents.
Scientific Research Applications
®-MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MrgprX2 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the MrgprX2 receptor in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MrgprX2 receptor.
Mechanism of Action
The mechanism of action of ®-MrgprX2 antagonist-3 involves its selective binding to the MrgprX2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, which in turn modulates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling, leading to reduced cellular responses associated with pain, inflammation, and allergic reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-MrgprX2 antagonist-3 include:
A1/A3 AR antagonist 3: A dual antagonist for A1 and A3 adenosine receptors, used in research for chronic heart diseases.
H3 receptor antagonists: Such as clobenpropit and ciproxifan, used in the treatment of neurodegenerative conditions.
Uniqueness
®-MrgprX2 antagonist-3 is unique due to its high selectivity and potency for the MrgprX2 receptor. This specificity makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and for developing targeted therapeutic agents.
Properties
Molecular Formula |
C16H20FN3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |
InChI Key |
SQINLEDSAKOIRP-LLVKDONJSA-N |
Isomeric SMILES |
CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Canonical SMILES |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


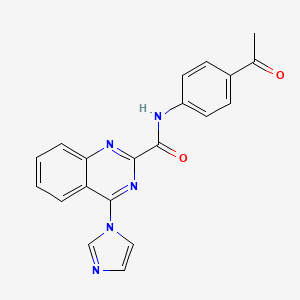
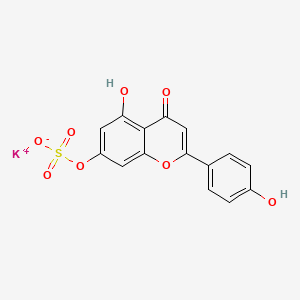
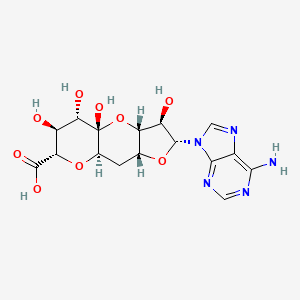


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
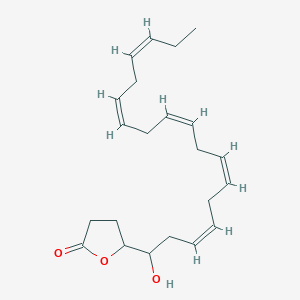

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
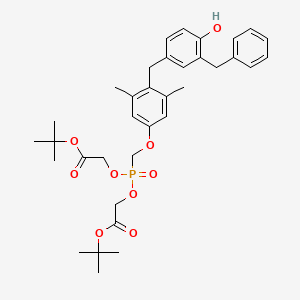
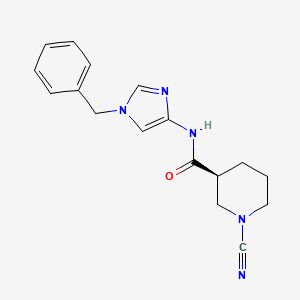
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
